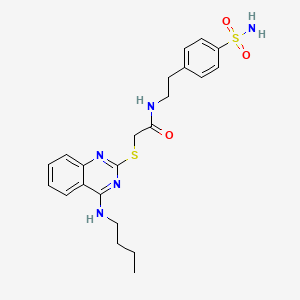
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide is a derivative of quinazoline, a bicyclic aromatic compound that has been extensively studied for its potential therapeutic applications. Quinazoline derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentration (MIC) values as low as 0.05 µM. These compounds have shown activity against drug-resistant strains of tuberculosis and have been found to be non-toxic to certain cell lines at concentrations significantly higher than their effective MIC values . Additionally, quinazoline sulfonamides have been optimized for high affinity as inverse agonists at the human histamine H4 receptor (H4R), indicating potential anti-inflammatory properties .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various chemical modifications of lead compounds to enhance their antitubercular potency. The process includes the introduction of specific functional groups that can improve the physicochemical properties of the compounds and allow them to interact with distinct binding pockets on target proteins . For instance, the addition of a sulfonamide group has been shown to improve the affinity for the H4R, suggesting that the synthesis strategy is guided by pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including the compound , is characterized by the presence of a quinazoline core, which is modified with various substituents to achieve desired biological activities. The butylamino and sulfamoylphenethyl groups attached to the quinazoline core are likely to influence the compound's interaction with biological targets, such as the H4R, and contribute to its pharmacological profile .
Chemical Reactions Analysis
Quinazoline derivatives undergo chemical reactions that are typical for aromatic compounds, such as electrophilic substitution, and can also participate in reactions due to their functional groups, such as sulfonamides. These reactions are essential for the synthesis and further modification of the compounds to optimize their biological activity and pharmacokinetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of sulfonamide substituents has been reported to improve the physicochemical properties of these compounds. These properties are crucial for the compound's solubility, stability, and ability to permeate biological membranes, which in turn affect their bioavailability and efficacy as therapeutic agents . The specific properties of 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide would need to be determined experimentally to fully understand its pharmacokinetic profile.
科学的研究の応用
Anticancer Applications
The synthesis and biological evaluation of novel quinazoline derivatives have shown promising anticancer activities. For example, a study reported the synthesis of quinazoline derivatives that demonstrated significant anticancer activity against various cancer cell lines, including non-small cell lung cancer and CNS cancer cell lines, highlighting the compound's potential as an anticancer agent (Berest et al., 2011). Another study focused on benzo[g]quinazolin benzenesulfonamide derivatives, synthesized from a starting compound, which showed high activity towards the A549 lung cancer cell line and exhibited potent inhibitory effects on EGFR tyrosine kinase enzyme, suggesting their use as dual inhibitors for EGFR/HER2 enzymes (Alsaid et al., 2017).
Antimicrobial and Antiviral Activities
Quinazoline derivatives have been explored for their antimicrobial and antiviral properties. A study on the synthesis of quinazoline sulfonamides highlighted their highly potent human histamine H4 receptor inverse agonist activities and indicated potential anti-inflammatory properties in vivo, suggesting applications beyond anticancer activities (Smits et al., 2010). Moreover, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were evaluated for their antiviral activities against respiratory and biodefense viruses, showing promise as antiviral agents (Selvam et al., 2007).
Antibacterial and Antifungal Properties
Research into substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments revealed compounds with considerable cytotoxicity and anticancer activity in NCI against 60 cell lines, demonstrating their antibacterial and antifungal potential (Kovalenko et al., 2012).
Potential for Treating Ulcerative Conditions
A study on novel quinazoline and acetamide derivatives investigated their anti-ulcerogenic and anti-ulcerative colitis activity, showcasing the therapeutic potential of quinazoline derivatives in treating peptic ulcers and ulcerative colitis without reported side effects on liver and kidney functions (Alasmary et al., 2017).
特性
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S2/c1-2-3-13-25-21-18-6-4-5-7-19(18)26-22(27-21)31-15-20(28)24-14-12-16-8-10-17(11-9-16)32(23,29)30/h4-11H,2-3,12-15H2,1H3,(H,24,28)(H2,23,29,30)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTASERXMCUMNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

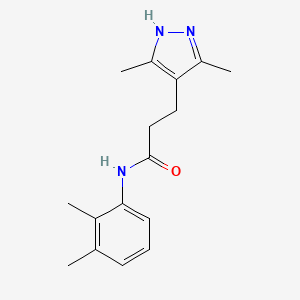
![4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2550908.png)

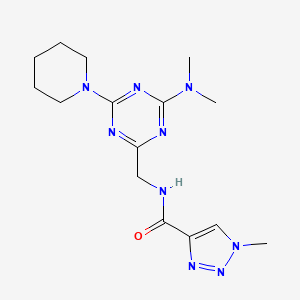
![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)
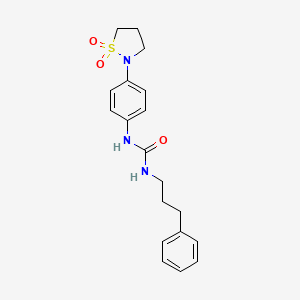
![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)
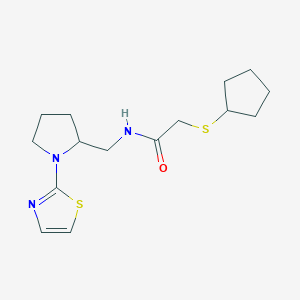
![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)
![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)

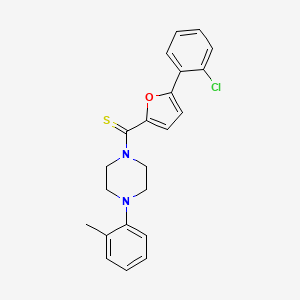

![Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)